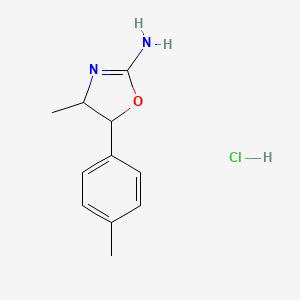
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Anemonia sulcata. This compound is a peptide toxin that acts as a specific inhibitor of potassium channels, particularly targeting the Kv3.4 channel . H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has garnered significant interest due to its potential neuroprotective effects and its ability to modulate ion channels .
準備方法
Synthetic Routes and Reaction Conditions
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is synthesized through peptide synthesis techniques. The synthesis involves the sequential addition of amino acids to form the peptide chain. The specific sequence of blood depressing substance 1 is: Ala-Ala-Pro-Cys-Phe-Cys-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys-Tyr-Lys-Trp-Pro-Asn-Ile-Cys-Cys-Tyr-Pro-His . The synthesis requires careful control of reaction conditions to ensure the correct formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s biological activity .
Industrial Production Methods
Industrial production of blood depressing substance 1 involves large-scale peptide synthesis using automated peptide synthesizers. These synthesizers allow for the efficient and precise assembly of the peptide chain. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve high purity levels .
化学反応の分析
Types of Reactions
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications of specific amino acid residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation under controlled pH conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under reducing conditions.
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-ethylmaleimide.
Major Products Formed
The major products formed from these reactions include various analogs and fragments of blood depressing substance 1, which are used to study its structure-activity relationships and to develop potential therapeutic agents .
科学的研究の応用
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study ion channel function and modulation.
Biology: Investigated for its role in modulating neuronal activity and apoptosis.
Medicine: Explored for its potential neuroprotective effects in conditions like Alzheimer’s disease.
Industry: Utilized in the development of ion channel modulators and neuroprotective agents
作用機序
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH exerts its effects by specifically inhibiting the Kv3.4 potassium channel. This inhibition prevents the enhancement of Kv3.4 activity induced by amyloid-β peptide, thereby reducing apoptotic processes in neuronal cells . The compound also modulates sodium channels, particularly Nav1.7, by enhancing their current and slowing inactivation . These actions contribute to its neuroprotective effects and its potential as a therapeutic agent .
類似化合物との比較
H-Ala-Ala-Pro-Cys(1)-Phe-Cys(2)-Ser-Gly-Lys-Pro-Gly-Arg-Gly-Asp-Leu-Trp-Ile-Leu-Arg-Gly-Thr-Cys(3)-Pro-Gly-Gly-Tyr-Gly-Tyr-Thr-Ser-Asn-Cys(2)-Tyr-Lys-Trp-Pro-Asn-Ile-Cys(1)-Cys(3)-Tyr-Pro-His-OH is unique in its dual action as a potassium channel blocker and sodium channel modulator. Similar compounds include:
Blood depressing substance II: Another peptide from with similar ion channel blocking properties.
Sea anemone toxins: A group of peptide toxins that modulate ion channels, including those from Anthopleura elegantissima and Stichodactyla helianthus.
Scorpion toxins: Peptide toxins from scorpions that target ion channels, such as charybdotoxin and margatoxin.
This compound stands out due to its high potency and specificity for Kv3.4 and Nav1.7 channels, making it a valuable tool for research and potential therapeutic development .
特性
分子式 |
C210H297N57O56S6 |
|---|---|
分子量 |
4708.37 |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S)-2-[[(1R,2aS,5aS,6R,9S,11aS,12R,14aS,15S,17aS,21S,22aR,27S,33S,39S,42S,45S,48S,51S,54S,60S,63R,69S,78S,84S,87S,90S,93S,96R,99S)-2a,21-bis(4-aminobutyl)-14a,93-bis(2-amino-2-oxoethyl)-6-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-9-benzyl-17a,48-bis[(2S)-butan-2-yl]-33,54-bis(3-carbamimidamidopropyl)-39-(carboxymethyl)-60,87-bis[(1R)-1-hydroxyethyl]-15,90-bis(hydroxymethyl)-78,84,99-tris[(4-hydroxyphenyl)methyl]-5a,45-bis(1H-indol-3-ylmethyl)-42,51-bis(2-methylpropyl)-a,3a,6a,7,10,12a,13,15a,16,18a,19,20a,22,28,31,34,37,40,43,46,49,52,55,58,61,64,70,73,76,79,82,85,88,91,94,97-hexatriacontaoxo-3,4,24a,25a,28a,29a-hexathia-1a,4a,7a,8,11,13a,14,16a,17,19a,20,21a,23,29,32,35,38,41,44,47,50,53,56,59,62,65,71,74,77,80,83,86,89,92,95,98-hexatriacontazahexacyclo[61.56.7.412,96.023,27.065,69.0107,111]triacontahectane-22a-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)/t107-,108-,109-,110-,111+,112+,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,169-,170-,171-,172-/m0/s1 |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)N3)C(C)CC)CC(=O)N)CC5=CNC6=CC=CC=C65)CCCCN)CC7=CC=C(C=C7)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)CNC(=O)C8CCCN8C2=O)CC9=CC=C(C=C9)O)CC2=CC=C(C=C2)O)C(C)O)CO)CC(=O)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2CCCC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC1=CNC2=CC=CC=C21)CC(C)C)CC(=O)O)CCCNC(=N)N)CCCCN)CO)CC1=CC=CC=C1)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(C)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N1CCCC1C(=O)NC(CC1=CNC=N1)C(=O)O)C(C)O)CCCNC(=N)N)CC(C)C |
同義語 |
Alternative Name: Blood depressing substance 1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




